4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
CAS No.:
Cat. No.: VC15287605
Molecular Formula: C16H12BrN3O3
Molecular Weight: 374.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrN3O3 |
|---|---|
| Molecular Weight | 374.19 g/mol |
| IUPAC Name | 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C16H12BrN3O3/c1-22-13-8-4-10(5-9-13)14-15(20-23-19-14)18-16(21)11-2-6-12(17)7-3-11/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | RFFTVIRMJNYSOD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)Br |
Introduction
4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that belongs to the benzamide family, incorporating an oxadiazole ring. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural properties.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the oxadiazole ring and subsequent coupling reactions to attach the benzamide moiety. Detailed synthesis protocols often involve careful control of reaction conditions to ensure high yields and purity.
Biological Activities
Research into the biological activities of compounds like 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is ongoing. These compounds may exhibit potential as antimicrobial agents, anticancer drugs, or in other therapeutic areas due to their ability to interact with biological targets.
Potential Applications
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Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making derivatives like 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide candidates for further study.
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Anticancer Properties: Some benzamide derivatives have shown promise in cancer research by inhibiting specific enzymes or pathways involved in tumor growth.
Research Findings
While specific research findings on 4-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide may be limited, studies on similar compounds provide valuable insights into their potential applications.
In Vitro Studies
| Compound | Activity | Target |
|---|---|---|
| Similar Oxadiazole Derivatives | Antimicrobial | Bacterial strains |
| Benzamide Derivatives | Anticancer | Specific cancer cell lines |
Future Directions
Future research should focus on synthesizing analogs with varying substituents to explore structure-activity relationships. Additionally, in vivo studies are necessary to assess the compound's efficacy and safety in biological systems.
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